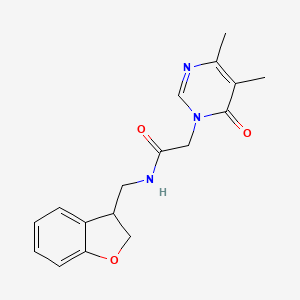

N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydrobenzofuran moiety linked via a methylene group to the acetamide nitrogen, and a 4,5-dimethyl-6-oxopyrimidinyl substituent.

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-12(2)19-10-20(17(11)22)8-16(21)18-7-13-9-23-15-6-4-3-5-14(13)15/h3-6,10,13H,7-9H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYEUQCKOATKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)NCC2COC3=CC=CC=C23)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining a dihydrobenzofuran moiety with a pyrimidine derivative. Its molecular formula is C₁₄H₁₈N₄O₂, and it exhibits specific physical properties that influence its biological activity.

1. Poly(ADP-ribose) Polymerase Inhibition

Recent studies have highlighted the role of dihydrobenzofuran derivatives in inhibiting poly(ADP-ribose) polymerase (PARP). For instance, related compounds have shown IC50 values ranging from 0.079 μM to 16.2 μM against PARP-1, indicating significant inhibitory potential . The structural modifications at the benzylidene position were found to enhance potency, suggesting that similar modifications could be explored for N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.

2. Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives have been extensively studied. Compounds similar to N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide have demonstrated the ability to ameliorate oxidative stress and neuroinflammation in models of neurodegeneration . These effects are attributed to their interaction with various receptors involved in neuroprotection.

3. MAO-B Inhibition

Recent research has identified chalcogenyl derivatives of dihydrobenzofurans as potent inhibitors of monoamine oxidase B (MAO-B). This suggests that modifications to the dihydrobenzofuran core could yield compounds with significant antidepressant or neuroprotective activities by modulating neurotransmitter levels .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the dihydrobenzofuran and pyrimidine rings can significantly influence biological activity. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Hydroxyl | 2-position | Increased PARP inhibition |

| Methyl | 4-position | Enhanced neuroprotective effects |

| Dimethyl | 5-position | Improved MAO-B inhibition |

These findings suggest that further exploration of substituents could optimize the pharmacological profile of N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.

Case Studies

- Study on Neuroprotection : In vivo studies demonstrated that similar compounds reduced ethanol-induced oxidative stress and neuroinflammation in animal models. The treatment led to improved cognitive functions and reduced markers of neurodegeneration .

- PARP Inhibition : A comparative analysis of various dihydrobenzofuran derivatives revealed that those with specific benzylidene substitutions exhibited significantly lower IC50 values against PARP, indicating a strong correlation between structural features and biological efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its structural features that allow interaction with biological targets. Its design incorporates elements known to influence biological activity, particularly in the context of cancer and neurological disorders.

1.1. Anticancer Activity

Several studies have indicated that compounds similar to N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide exhibit anticancer properties. For instance, research into related pyrimidine derivatives has demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Case Study:

A study on related compounds showed that they could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings suggest that the compound may also possess similar properties, warranting further investigation.

| Compound | Targeted Cancer Type | Mechanism of Action |

|---|---|---|

| Compound A | Breast Cancer | Apoptosis Induction |

| Compound B | Lung Cancer | Cell Cycle Arrest |

Neuroprotective Effects

The compound's potential neuroprotective effects are another area of interest, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

2.1. Mechanisms of Neuroprotection

Research indicates that compounds with a benzofuran structure can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.

Case Study:

In vitro studies have shown that similar compounds can enhance cognitive function in animal models by improving synaptic plasticity and reducing neuroinflammation.

| Study | Model Used | Outcome |

|---|---|---|

| Study A | Mouse Model | Improved Memory Retention |

| Study B | Rat Model | Reduced Neuroinflammation |

Enzyme Inhibition

N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide has been evaluated for its potential as an enzyme inhibitor, particularly against enzymes implicated in metabolic disorders.

3.1. α-Glucosidase Inhibition

Preliminary studies suggest that the compound may inhibit α-glucosidase activity, which is relevant for managing diabetes by slowing carbohydrate absorption.

Research Findings:

A study demonstrated that similar compounds effectively inhibited α-glucosidase, leading to decreased postprandial blood glucose levels in diabetic models.

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure activity relationships (SAR) is crucial for optimizing the efficacy of N-((2,3-dihydrobenzofuran-3-yl)methyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide.

4.1. Synthetic Routes

The compound can be synthesized using various methods involving multi-step reactions that include key intermediates derived from benzofuran and pyrimidine structures.

Synthesis Example:

A typical synthetic route involves the reaction of 2,3-dihydrobenzofuran with a pyrimidine derivative under controlled conditions to yield the target acetamide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrimidinone-Containing Acetamides

and describe compounds with pyrimidinone cores but differ in substituents and linker chemistry:

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12) : Substituents: Benzyl group at the acetamide nitrogen, thioether linkage to pyrimidinone. Physicochemical Data: Melting point 196°C, molecular weight inferred from formula (C14H15N3O2S). Structural Impact: The thioether linker may enhance lipophilicity compared to oxygen-based linkers.

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) : Substituents: 2,3-Dichlorophenyl group, thioether linker. Physicochemical Data: Higher melting point (230°C), molecular weight 344.21 g/mol.

Comparison with Target Compound :

- The target compound replaces the thioether linker with a dihydrobenzofuran-oxygen bridge, likely improving metabolic stability and reducing oxidation susceptibility.

Aromatic and Heterocyclic Substituent Effects

describes a compound with a dihydrobenzodioxin core and pyridinamine substituent (CS-0309467) :

- Key Features : Dihydrobenzodioxin (oxygen-rich fused ring) vs. dihydrobenzofuran in the target compound.

- Impact : Benzodioxin’s additional oxygen atom may increase polarity, whereas the benzofuran’s fused oxygen-heterocycle balances rigidity and lipophilicity.

references Goxalapladib, a naphthyridine-based acetamide with trifluoromethyl groups :

- Key Features : Bulky naphthyridine core and trifluoromethyl groups enhance target affinity and metabolic resistance.

- Comparison: The target compound’s pyrimidinone and smaller benzofuran substituent may reduce steric demands, improving bioavailability compared to Goxalapladib’s complex structure.

Data Table: Structural and Physicochemical Comparison

Research Implications and Gaps

- Structural Insights: The target compound’s dihydrobenzofuran and dimethylpyrimidinone groups distinguish it from analogs with thioether linkers or bulkier cores. These features may optimize solubility and target engagement.

- Therapeutic Potential: While Goxalapladib () targets atherosclerosis , the absence of bioactivity data for the target compound limits direct therapeutic comparisons.

- Synthetic Feasibility: and report yields of 66–80% for pyrimidinone analogs , suggesting efficient synthetic routes for related structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.